N,N-dibenzylpropan-1-amine
Description
Structural Classification within Tertiary Amine Systems
N,N-dibenzylpropan-1-amine is classified as a tertiary amine. wikipedia.orglibretexts.orglibretexts.orgyoutube.comlibretexts.org This classification is determined by the number of organic substituents directly bonded to the nitrogen atom. In the case of this compound, the nitrogen atom is bonded to three organic groups: two benzyl (B1604629) groups and one propyl group, with no hydrogen atoms directly attached to the nitrogen. wikipedia.orglibretexts.orglibretexts.orgyoutube.comlibretexts.org This distinguishes it from primary amines, which have one organic substituent and two hydrogens on the nitrogen, and secondary amines, which have two organic substituents and one hydrogen. wikipedia.orglibretexts.orglibretexts.orgyoutube.comlibretexts.org
The presence of the three alkyl and aryl groups around the nitrogen atom significantly influences the molecule's physical and chemical properties. The steric hindrance created by the bulky benzyl groups, for instance, can affect its reactivity as a nucleophile and a base. wikipedia.org
Table 1: Structural Classification of Amines
| Amine Type | Number of Organic Substituents on Nitrogen | General Structure | Example |
| Primary (1°) | One | R-NH₂ | Methylamine |
| Secondary (2°) | Two | R₂-NH | Dimethylamine |
| Tertiary (3°) | Three | R₃-N | This compound |
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Significance of N-Benzyl Amine Scaffolds in Contemporary Chemical Research
The N-benzyl amine scaffold, a core structural feature of this compound, is of considerable importance in modern chemical research, particularly in the field of medicinal chemistry. acs.orgacs.orgnih.gov This structural motif is found in a wide array of biologically active compounds and serves as a crucial pharmacophore in the design of new therapeutic agents. acs.orgacs.org
Researchers have demonstrated that the incorporation of N-benzyl amine scaffolds can lead to compounds with potent biological activities. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as powerful inhibitors of the USP1/UAF1 deubiquitinase complex, showing potential as anticancer agents. acs.orgnih.gov Furthermore, N-benzylbenzamides have been explored as dual modulators for soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ, which are targets for treating metabolic syndrome. acs.org The versatility of the N-benzyl group allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of molecules.
Overview of Research Areas Related to this compound and Analogous Compounds
Research involving this compound and its analogs spans several key areas of organic synthesis and medicinal chemistry. One significant area of investigation is their use as building blocks in the synthesis of more complex nitrogen-containing heterocycles and other target molecules. researchgate.net The reactivity of the amine group, coupled with the potential for transformations on the benzyl and propyl chains, provides a versatile platform for molecular elaboration.
A notable application of analogous structures is in the development of novel catalysts and ligands for asymmetric synthesis. The chiral environment that can be created around the nitrogen atom in derivatives of this compound makes them attractive candidates for inducing stereoselectivity in chemical reactions.
Furthermore, the synthesis of this compound itself and its analogs is an active area of research, with a focus on developing more efficient and environmentally friendly synthetic methodologies. researchgate.net This includes the exploration of reductive amination pathways and other catalytic methods to construct the C-N bonds. researchgate.netmasterorganicchemistry.com
Table 2: Research Applications of N-Benzyl Amine Analogs
| Research Area | Application | Example Compound Class |
| Medicinal Chemistry | Anticancer Agents | N-benzyl-2-phenylpyrimidin-4-amine derivatives acs.orgnih.gov |
| Medicinal Chemistry | Metabolic Disease Modulators | N-benzylbenzamides acs.org |
| Organic Synthesis | Building Blocks for Heterocycles | N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines researchgate.net |
| Catalysis | Asymmetric Synthesis Ligands | Chiral N-benzyl amine derivatives |
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKZASIGJZKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445587 | |
| Record name | N,N-Dibenzylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22014-89-7 | |
| Record name | N,N-Dibenzylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dibenzylpropan 1 Amine
Direct N-Alkylation Approaches to N,N-Dibenzylpropan-1-amine
Direct N-alkylation is another fundamental method for forming C-N bonds. acsgcipr.org In the context of synthesizing this compound, this can be approached in two primary ways: the reaction of propan-1-amine with two equivalents of a benzyl (B1604629) halide, or the reaction of dibenzylamine (B1670424) with a propyl halide.
Reaction Conditions and Reagent Selection for Controlled Alkylation
The success of direct N-alkylation hinges on the careful selection of reagents and reaction conditions to favor the desired product. The reaction typically involves a nucleophilic substitution (S_N2) mechanism where the amine acts as the nucleophile and the alkyl halide as the electrophile. pearson.com
Bases: A base is often required to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). researchgate.net The use of Cs₂CO₃ in anhydrous DMF has been shown to promote selective mono-N-alkylation of primary amines. researchgate.net
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the S_N2 reaction. researchgate.net
Alkylating Agents: Alkyl halides (bromides or iodides) are typical alkylating agents. Benzyl bromide is a common choice for benzylation.
Minimization of Over-Alkylation and Side Reactions
A significant challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. nih.govresearchgate.netlibretexts.org The nucleophilicity of the amine often increases with each alkylation step, making selective mono- or di-alkylation difficult. nih.govresearchgate.net
To circumvent this, several strategies have been developed:
Stoichiometry Control: Using a specific ratio of amine to alkylating agent can influence the product distribution, but often results in a mixture of products. researchgate.net
Use of Bulky Reagents: Steric hindrance can slow down subsequent alkylation steps.
Ammonia (B1221849) Surrogates: Reagents like N-aminopyridinium salts have been developed as ammonia surrogates to achieve self-limiting alkylation, primarily for the synthesis of secondary amines. nih.govacs.org
Competitive Deprotonation/Protonation: A strategy involving the slow, portion-wise addition of a base to a mixture of the amine hydrobromide salt and the alkyl halide can achieve selective mono-alkylation. rsc.org
When synthesizing this compound from propan-1-amine, controlling the reaction to achieve precisely dibenzylation without forming the quaternary salt is crucial. Alternatively, starting with dibenzylamine and reacting it with a propyl halide avoids the issue of over-alkylation on the nitrogen atom.
Table 2: Strategies to Minimize Over-Alkylation
| Strategy | Description | Applicability |
| Stoichiometry Control | Adjusting the molar ratio of reactants. | Often leads to product mixtures. researchgate.net |
| Use of Bulky Reagents | Sterically hindered reactants slow further alkylation. | Dependent on substrate structure. |
| Ammonia Surrogates | Employing reagents that mimic ammonia but limit alkylation. nih.govacs.org | Primarily for secondary amine synthesis. |
| Competitive Deprotonation | Slow addition of base to control the concentration of the free amine. rsc.org | Can provide high selectivity for mono-alkylation. |
Advanced C-N Bond Forming Reactions Applicable to N-Benzyl Amine Synthesis
Modern organic synthesis has seen the development of powerful C-N bond-forming reactions, many of which are catalyzed by transition metals.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between amines and aryl halides. wikipedia.orglibretexts.org While primarily used for synthesizing aryl amines, its principles can be extended to certain alkyl amine syntheses. The reaction typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is critical and can influence the reaction's scope and efficiency. wikipedia.orgacsgcipr.org Although direct application to form this compound from non-aryl precursors is not standard, related palladium-catalyzed aminations of alkyl halides have been explored.
Other advanced methods include the activation of C-N bonds in tertiary amines for transamidation reactions, which involves a palladium catalyst and a peroxide. researchgate.net Furthermore, radical-mediated strategies are emerging for the synthesis of α-tertiary amines. sioc-journal.cn While these methods are at the forefront of chemical research, their direct application to the specific synthesis of this compound may require further development.
Cross-Coupling Reactions for Dibenzyl Amine Moieties
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, fundamental to the structure of this compound. mdpi-res.com While direct three-component coupling is less common for this specific molecule, the principles of reactions like the Buchwald-Hartwig amination provide a foundational strategy for constructing the dibenzyl amine framework or for coupling dibenzylamine with a propyl source.
Modern synthetic methods increasingly utilize nickel-catalyzed photoredox reactions, which can effectively couple various nucleophiles, including anilines and other amines, with aryl halides. uni-regensburg.de For a molecule like this compound, a hypothetical cross-coupling approach could involve the reaction of dibenzylamine with a propyl halide or pseudohalide, facilitated by a palladium or nickel catalyst. The efficiency of such reactions heavily depends on the careful selection of ligands and bases. uni-regensburg.de
A specific example of a coupling reaction involving dibenzylamine is the gold-catalyzed A³ coupling (Aldehyde-Alkyne-Amine). researchgate.net This three-component reaction synthesizes propargyl amine adducts from dibenzylamine, an aldehyde, and a phenylacetylene. researchgate.net While this produces a different class of amine, it demonstrates the utility of dibenzylamine as a key building block in metal-catalyzed coupling reactions.
Table 1: Illustrative Cross-Coupling Parameters for C-N Bond Formation
| Parameter | Description | Example System |
|---|---|---|
| Catalyst | Transition metal complex that facilitates the reaction. | Palladium complexes (e.g., Pd(OAc)₂) or Nickel complexes (e.g., NiBr₂·glyme). uni-regensburg.de |
| Ligand | Binds to the metal center, modulating its reactivity and stability. | Phosphine-based ligands (e.g., BINAP, Xantphos) or bifunctional additives like tert-butylamine. uni-regensburg.de |
| Base | Activates the amine nucleophile and neutralizes the acid byproduct. | Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃). researchgate.net |
| Reactants | Amine nucleophile and electrophilic partner. | Dibenzylamine and a propyl electrophile (e.g., propyl bromide). |
| Solvent | Medium for the reaction. | Aprotic polar solvents such as toluene (B28343), dioxane, or dimethylacetamide (DMA). uni-regensburg.de |
Nitrile Reduction Pathways to Primary Amines and Subsequent Derivatization
A highly reliable and common two-stage approach to synthesizing this compound involves the initial preparation of a primary amine followed by its derivatization. This pathway begins with the reduction of a C4 nitrile, such as butyronitrile, to yield propan-1-amine.
Nitrile Reduction
The reduction of the carbon-nitrogen triple bond in a nitrile to a primary amine is a fundamental transformation in organic synthesis. chemguide.co.uk This can be accomplished using several powerful reducing agents. chemguide.co.ukchemistrysteps.com
One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to liberate the neutral amine. chemistrysteps.com
Alternatively, catalytic hydrogenation offers a scalable method for nitrile reduction. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). chemguide.co.ukresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields. researchgate.net
Table 2: Comparison of Common Nitrile Reduction Methods
| Method | Reducing Agent/System | Typical Conditions | Advantages |
|---|---|---|---|
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous/acidic workup. chemistrysteps.com | High reactivity and excellent yields. |
| Catalytic Hydrogenation | H₂ gas with Raney Ni, Pd/C, or Pt catalyst. chemguide.co.uk | Elevated temperature and pressure; solvent such as ethanol. researchgate.net | Scalable, often cleaner workups. |
| Borane (B79455) Reduction | Ammonia borane (H₃NBH₃) or Diisopropylaminoborane. organic-chemistry.org | Thermal conditions, sometimes with a catalytic amount of LiBH₄. organic-chemistry.org | High functional group tolerance, environmentally benign byproducts. organic-chemistry.org |
Subsequent Derivatization: Reductive Amination
Once propan-1-amine is obtained, it must be derivatized to introduce the two benzyl groups. While direct alkylation with benzyl halides is possible, it can be difficult to control and may lead to over-alkylation, forming a quaternary ammonium salt. masterorganicchemistry.com
A more controlled and widely used method is reductive amination . masterorganicchemistry.comwikipedia.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. libretexts.org To synthesize this compound, two sequential reductive aminations can be performed on propan-1-amine using benzaldehyde (B42025).
Alternatively, a more direct route involves the reductive amination of propionaldehyde (B47417) with the secondary amine, dibenzylamine. rsc.orgchemsrc.com This one-step approach is highly efficient. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose. masterorganicchemistry.comlibretexts.org The reaction is often performed under weakly acidic conditions to facilitate imine formation. youtube.com
Reactivity and Mechanistic Investigations of N,n Dibenzylpropan 1 Amine
Oxidative Transformations of the Tertiary Amine Functionality
The tertiary amine functionality in N,N-dibenzylpropan-1-amine is a key site for oxidative transformations, leading to a variety of reactive intermediates and products. These transformations can be initiated through both enzymatic and photochemical methods.
Monoamine oxidases (MAO A and MAO B) are flavoproteins that catalyze the oxidation of a wide range of amines to their corresponding imines. nih.gov The substrate specificity of these enzymes is broad, and they are known to process tertiary amines. nih.gov The general reaction involves the transfer of a hydride equivalent from the substrate to the FAD cofactor, which is subsequently reoxidized by molecular oxygen. nih.gov For a tertiary amine like this compound, the initial oxidation would likely lead to an unstable iminium ion.
Polyamine oxidases (PAOs) are another class of flavoenzymes involved in the catabolism of polyamines like spermine (B22157) and spermidine. nih.govnih.gov Plant PAOs typically oxidize the endo C-N bond of their substrates, whereas mammalian enzymes oxidize the exo bond. nih.gov The substrate specificity can be quite distinct, with some PAOs showing a preference for spermine over N¹-acetylspermine. nih.gov Studies on human spermine oxidase (SMO) have shown it to be a flavoprotein that catalyzes the oxidation of spermine to spermidine. nih.gov The kinetic mechanism for SMO has been established as ping-pong, with a kcat value of 6.6 s⁻¹ at pH 8.3. nih.gov The enzyme exhibits a bell-shaped pH-profile for its kcat/KM value for spermine, suggesting that a specific protonation state of the substrate is optimal for binding and catalysis. nih.gov Given that this compound is a tertiary amine, it could potentially serve as a substrate for certain MAOs or PAOs, likely proceeding through an oxidative dealkylation pathway.
The following table summarizes kinetic parameters for human spermine oxidase with different substrates, providing a reference for potential enzymatic activity with related amine structures.
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Spermine | 6.6 | 48 | 1.4 x 10⁵ |
| N¹-acetylspermine | - | - | 2.8 x 10³ |
| Spermidine | No detectable activity | - | - |
Data sourced from mechanistic studies of human spermine oxidase. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for the oxidation of tertiary amines, proceeding through the formation of highly reactive amine radical cation intermediates. beilstein-journals.orgnih.gov This methodology is applicable to a broad range of amines, including aliphatic tertiary amines. acs.org The process typically involves the single-electron oxidation of the amine by a photoexcited catalyst, such as a ruthenium or iridium complex. beilstein-journals.org
For this compound, absorption of visible light by a photocatalyst would initiate a single-electron transfer (SET) from the nitrogen atom to the excited photocatalyst, generating the this compound radical cation. This radical cation is a key intermediate that can undergo several downstream reaction pathways. beilstein-journals.orgnih.gov
Two primary pathways for the reactivity of the amine radical cation are:
Formation of an Iminium Ion: The radical cation can undergo deprotonation at a C-H bond alpha to the nitrogen, followed by another single-electron oxidation, to form a stable iminium ion. Alternatively, hydrogen atom abstraction from the radical cation can directly lead to the iminium ion. beilstein-journals.org
Formation of an α-Amino Radical: The amine radical cation can also lead to the formation of a nucleophilic α-amino radical through pathways like β-scission or deprotonation. beilstein-journals.org
The formation of these intermediates opens up a wide array of synthetic transformations. For instance, the iminium ion is electrophilic and can be attacked by various nucleophiles, while the α-amino radical is nucleophilic and can participate in radical-radical coupling reactions. beilstein-journals.orgnih.gov The specific reaction pathway and the final products are often dictated by the reaction conditions and the other reagents present in the mixture. nih.gov The transient nature of these radical intermediates makes their direct observation challenging, though techniques like time-resolved electron paramagnetic resonance (TREPR) and mass spectrometry have been employed to detect and characterize them. chinesechemsoc.orgnih.gov
C-N Bond Cleavage and Deprotection Strategies
The benzyl (B1604629) groups in this compound are often used as protecting groups for the amine functionality in organic synthesis due to their relative stability and the availability of reliable methods for their removal. sioc-journal.cn
The cleavage of the C-N benzyl bond, or N-debenzylation, is a crucial transformation. Several methods have been developed for this purpose, which can be broadly categorized as reductive, oxidative, and acid-base mediated. sioc-journal.cn
Reductive Debenzylation:
Catalytic Hydrogenolysis: This is a common and efficient method for N-debenzylation. It typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate.
Oxidative Debenzylation:
Oxidation with Ceric Ammonium Nitrate (B79036) (CAN): Treatment of N-benzyl tertiary amines with aqueous ceric ammonium nitrate can result in chemoselective N-debenzylation to yield the corresponding secondary amine. researchgate.net
Trichloroisocyanuric Acid (TCCA): TCCA has been used for the one-pot N-debenzylation and N-chlorination of N,N-dibenzylamino alcohols. The reaction proceeds through the formation of an iminium ion intermediate. acs.org
Bromo Radical-Mediated Oxidation: The oxidative debenzylation of N-benzyl amides can be achieved with high efficiency using a bromo radical generated from the oxidation of a bromide source. researchgate.net
The oxidative dealkylation of tertiary amines is a fundamental process in both synthetic chemistry and drug metabolism, often catalyzed by enzymes like cytochrome P450. nih.govresearchgate.netrsc.org Mechanistic studies have revealed two primary pathways for this transformation:
Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom is abstracted from a carbon alpha to the nitrogen atom in a rate-determining step. This generates an α-amino radical, which is then further oxidized to an iminium ion. The iminium ion is subsequently hydrolyzed to yield the dealkylated amine and an aldehyde or ketone. Studies on the microsomal oxidative dealkylation of 1-benzyl-4-cyano-4-phenylpiperidine showed a primary isotope effect when the benzylic hydrogens were replaced with deuterium, consistent with a direct hydroxylation at the benzyl methylene (B1212753) position in the rate-determining step. nih.gov
Electron Transfer-Proton Transfer (ET-PT): This pathway involves an initial single-electron transfer from the amine to the oxidant, forming an amine radical cation. rsc.org This is followed by the transfer of a proton from the α-carbon to a base, leading to the formation of an α-amino radical. Subsequent oxidation of the radical gives the iminium ion, which then hydrolyzes. The choice between the HAT and ET-PT mechanisms can depend on the specific oxidant and substrate. For instance, oxidations catalyzed by some iron(IV) oxo complexes are proposed to proceed via an ET-PT mechanism. rsc.org
The following table outlines the key steps in the two proposed mechanisms for oxidative dealkylation:
| Mechanism | Step 1 | Step 2 | Step 3 |
| Hydrogen Atom Transfer (HAT) | Hydrogen atom abstraction from α-carbon | Formation of α-amino radical | Oxidation to iminium ion and hydrolysis |
| Electron Transfer-Proton Transfer (ET-PT) | Single-electron transfer from amine | Formation of amine radical cation | Proton transfer from α-carbon and subsequent oxidation |
Chemical Stability and Degradation Mechanisms
The stability of this compound is compromised under certain conditions, leading to degradation through various mechanistic pathways. N-formylation and nitrosation are two such processes that can alter the structure and properties of the amine.
N-Formylation Pathways of Tertiary Amines
N-Formylation is the process of adding a formyl group (-CHO) to a nitrogen atom. nih.gov It is a common reaction for primary and secondary amines, often achieved using formic acid or its derivatives. scispace.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the formylating agent, followed by the elimination of a small molecule like water. researchgate.net
For tertiary amines like this compound, direct N-formylation is not straightforward as there is no proton on the nitrogen to be replaced. Therefore, formylation of tertiary amines, if it occurs, must proceed through alternative, more complex pathways, which often involve dealkylation. However, N-formylation is more typically a reaction of primary and secondary amines, and many standard procedures are not effective for tertiary amines. nih.gov Some modern catalytic systems using CO₂ and a reductant can achieve N-formylation of a wide range of amines, but the reactivity of tertiary amines can be limited compared to their primary and secondary counterparts. researchgate.net
Nitrosation and Related Mechanistic Degradative Processes
Nitrosation is the reaction of an amine with a nitrosating agent, such as nitrous acid (HNO₂), to form a nitrosamine. nih.gov While secondary amines can be directly nitrosated, tertiary amines undergo a more complex dealkylative nitrosation. veeprho.com This process is of significant concern as many N-nitrosamines are potent carcinogens. nih.gov
The mechanism for the nitrosation of tertiary amines like this compound involves several steps:
Formation of a Nitrosoammonium Ion: The tertiary amine reacts with a nitrosating species (e.g., the nitrosonium ion, NO⁺) to form a nitrosoammonium ion, [R₃N-NO]⁺. nih.gov
Decomposition/Rearrangement: This intermediate is generally unstable. For aliphatic tertiary amines, the reaction is often slow. However, for amines with activating groups, such as the benzyl groups in this compound, the reaction can proceed.
Iminium Ion Formation and Dealkylation: One proposed pathway, particularly under acidic conditions, involves the formation of an amine radical cation by oxidation with NO⁺. This is followed by hydrogen abstraction to yield an iminium ion. nih.gov This iminium ion is then attacked by water or other nucleophiles, leading to the cleavage of a C-N bond (dealkylation) and the formation of a secondary amine and a carbonyl compound (e.g., benzaldehyde (B42025) or propanal). veeprho.comnih.gov
Nitrosation of the Secondary Amine: The newly formed secondary amine (e.g., N-benzylpropan-1-amine or dibenzylamine) is then rapidly nitrosated by another equivalent of the nitrosating agent to yield the final N-nitrosamine product. nih.gov
The regioselectivity of the dealkylation (i.e., whether a benzyl or propyl group is cleaved) can depend on factors such as the acidity of the medium and the stability of the resulting iminium ion or radical intermediates. nih.gov
Computational Chemistry Approaches to N,n Dibenzylpropan 1 Amine Systems
Electronic Structure Calculations and Reactivity Prediction
The electronic structure of a molecule is a key determinant of its chemical reactivity. By calculating the distribution of electrons and the energies of molecular orbitals, it is possible to predict how N,N-dibenzylpropan-1-amine will behave in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical hardness.
For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. This high-energy lone pair makes the amine a potent nucleophile. The LUMO, conversely, is likely distributed across the antibonding orbitals of the benzyl (B1604629) groups' aromatic rings. Computational calculations, such as those using Density Functional Theory (DFT), can provide precise energy values for these orbitals.
Table 1: Representative Frontier Molecular Orbital Data (Note: The following data is illustrative of typical values obtained for similar secondary and tertiary amines through DFT calculations, as specific research on this compound is not extensively published.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 to -6.5 | Primarily localized on the nitrogen lone pair; indicates strong nucleophilic character. |
| LUMO | +0.5 to +1.5 | Distributed over the π* orbitals of the benzyl rings; indicates sites for electrophilic attack. |
Computational chemistry enables the mapping of potential energy surfaces for chemical reactions, providing a detailed picture of the reaction mechanism. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.
For this compound, theoretical calculations can model various reactions, such as N-alkylation or oxidation. By calculating the reaction pathway, researchers can determine whether a reaction proceeds through a concerted mechanism or a stepwise process involving intermediates. For instance, in an SN2 reaction where the amine acts as a nucleophile, computational models can precisely calculate the geometry of the transition state and its associated energy barrier.
Conformational Analysis and Intramolecular Interactions
The flexibility of the propyl and benzyl groups in this compound means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energetic differences between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.
The relative stability of different conformers is governed by a delicate balance of intramolecular interactions, including:
Steric Hindrance: Repulsive interactions between the bulky benzyl groups and the propyl chain can destabilize certain conformations.
van der Waals Forces: Attractive or repulsive forces between non-bonded atoms influence the preferred spatial arrangement.
Weak Hydrogen Bonds: Potential C-H···N or C-H···π interactions can provide additional stabilization to specific conformers.
Computational studies can quantify the energetic penalties of steric clashes and the stabilizing effects of weak intramolecular forces, leading to a detailed understanding of the molecule's preferred shape in the gas phase or in solution.
Theoretical Studies on Intermolecular Interactions and Aggregation
In the condensed phase (liquid or solid), molecules of this compound interact with each other. Theoretical studies can model these intermolecular interactions to predict bulk properties and aggregation behavior. The primary forces at play between molecules of this amine would be:
Dipole-Dipole Interactions: Arising from the polar C-N bonds.
London Dispersion Forces: Significant due to the large electron clouds of the benzyl groups.
π-π Stacking: The aromatic rings of the benzyl groups can stack on top of each other, providing a significant source of attraction that can lead to molecular aggregation.
By simulating a system of multiple this compound molecules, computational models can predict how they will arrange themselves and whether they are likely to form dimers, trimers, or larger aggregates. This information is crucial for understanding the compound's physical properties, such as its boiling point, solubility, and crystal structure.
Applications of N,n Dibenzylpropan 1 Amine in Advanced Chemical Systems
N,N-Dibenzylpropan-1-amine as a Ligand in Metal Coordination Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The two benzyl (B1604629) groups introduce significant steric hindrance, which can influence the geometry and stability of the resulting metal complexes.
While specific research on metal complexes of this compound is not extensively documented, the synthesis and characterization of complexes with similar N,N'-dibenzyl-substituted diamines, such as N,N'-dibenzylethane-1,2-diamine, provide a valuable model. For instance, transition metal(II) complexes of N,N'-dibenzylethane-1,2-diamine have been synthesized and characterized. nih.gov The synthesis typically involves the reaction of the ligand with a metal salt, such as a metal acetate, in a suitable solvent.
Table 1: Representative Analytical Techniques for Characterizing Metal Complexes of N-Benzyl Amine Ligands
| Analytical Technique | Information Obtained |
| Elemental Analysis | Determination of the elemental composition and empirical formula. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the complex's formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups and evidence of metal-ligand bond formation. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's structure and its environment in the complex. |
| X-ray Crystallography | Precise determination of the three-dimensional molecular structure, including bond lengths and angles. nih.govnih.gov |
| UV-Vis Spectroscopy | Study of electronic transitions within the complex, providing information on coordination geometry. |
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. nih.gov For a ligand like this compound, several factors influence its coordination behavior:
Steric Hindrance: The two bulky benzyl groups create significant steric crowding around the nitrogen donor atom. This can limit the number of ligands that can coordinate to a metal center and can favor the formation of complexes with lower coordination numbers.
Bite Angle: In polydentate ligands containing the this compound moiety, the propyl backbone would influence the bite angle, which is the angle between the two donor atoms and the metal center. This, in turn, affects the stability and geometry of the resulting chelate ring.
Electronic Effects: The benzyl groups are primarily electron-donating through induction, which can influence the electron density on the nitrogen atom and thus its donor strength.
This compound can exhibit various coordination modes. As a monodentate ligand, it would coordinate to a single metal center through its nitrogen atom. If incorporated into a larger molecule with other donor atoms, it could act as part of a bidentate or polydentate ligand, chelating to the metal center. The coordination can lead to various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govresearchgate.net
Role as a Building Block or Intermediate in Complex Organic Synthesis
Amines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. researchgate.netnih.govchemrxiv.orguobaghdad.edu.iq this compound, with its secondary amine functionality, can participate in various synthetic transformations.
Polyamines are organic compounds with two or more primary amino groups and are involved in numerous biological processes. researchgate.netresearchgate.net The synthesis of complex polyamines and macrocycles often involves the stepwise elongation of a polyamine backbone. Secondary amines like this compound can be utilized in these synthetic strategies. For instance, it could be reacted with a bifunctional electrophile to extend the carbon chain and introduce additional functional groups.
Macrocyclic compounds, which are large ring structures, are of great interest in supramolecular chemistry. researchgate.net The synthesis of nitrogen-containing macrocycles often relies on the condensation reaction between diamines and dialdehydes. mdpi.commdpi.com While direct examples involving this compound are scarce, one can envision its incorporation into a larger diamine structure, which could then be used in a [2+2] or other macrocyclization reactions. The bulky benzyl groups would likely influence the conformation and host-guest properties of the resulting macrocycle.
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govresearchgate.netmdpi.comcsic.esresearchgate.net Secondary amines are common components in several named MCRs.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. nih.govmdpi.com this compound could serve as the amine component in a Mannich reaction, reacting with an aldehyde and a ketone to form a β-amino carbonyl compound, also known as a Mannich base.
Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. researchgate.net While primary amines are more commonly used, secondary amines can also participate under certain conditions. The use of this compound in an Ugi-type reaction would lead to the formation of complex peptide-like structures.
Catalytic Applications Involving N-Benzyl Amine Derivatives
While specific catalytic applications of this compound are not well-documented, the broader class of N-benzyl amine derivatives and their metal complexes are known to be active in various catalytic transformations. chemrxiv.org Palladium complexes, in particular, have been extensively studied.
The N-benzyl groups can influence the catalytic activity by modifying the steric and electronic properties of the metal center. For example, palladium complexes bearing N-heterocyclic carbene (NHC) and amine ligands have shown good catalytic activity in Buchwald-Hartwig amination reactions. nih.gov The amine ligand can play a crucial role in the stability and reactivity of the catalyst.
Furthermore, nickel complexes with diimine ligands, which are structurally related to N-benzyl amines, are effective catalysts for olefin oligomerization and polymerization. mdpi.com The bulky substituents on the nitrogen atoms of the diimine ligand are known to influence the molecular weight and branching of the resulting polymers. By analogy, a metal complex of this compound could potentially exhibit catalytic activity in similar transformations, with the benzyl groups playing a key role in controlling the selectivity of the reaction.
Table 2: Potential Catalytic Applications of Metal Complexes with N-Benzyl Amine Ligands
| Catalytic Reaction | Metal | Role of N-Benzyl Amine Ligand |
| Buchwald-Hartwig Amination | Palladium | Modulates electronic properties and stability of the catalyst. nih.gov |
| Olefin Oligomerization/Polymerization | Nickel | Influences the molecular weight and structure of the polymer product through steric effects. mdpi.com |
| Cross-Coupling Reactions | Palladium | Can act as an ancillary ligand to tune the reactivity of the metal center. |
| Hydrogenation Reactions | Rhodium, Ruthenium | Can influence the enantioselectivity in asymmetric hydrogenation. |
Ligand-Based Catalysis
In ligand-based catalysis, organic molecules, known as ligands, bind to a central metal atom to form a catalyst complex. The electronic and steric properties of the ligand are crucial in determining the activity and selectivity of the resulting catalyst. Amines are common ligands in transition metal catalysis, forming stable complexes that are effective in a variety of transformations, including cross-coupling reactions, hydrogenations, and hydroaminations.
There is no significant body of research demonstrating the use of this compound as a ligand in metal-catalyzed reactions. The effectiveness of an amine as a ligand is dependent on its ability to coordinate to the metal center. While the nitrogen atom in this compound possesses a lone pair of electrons available for coordination, the steric hindrance created by the two large benzyl substituents might impede its ability to form stable and catalytically active complexes with metal centers. Catalytic systems often rely on ligands with specific chelating properties or electronic characteristics that may not be optimally provided by this particular amine.
Advanced Spectroscopic and Analytical Characterization Techniques for N,n Dibenzylpropan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N,N-dibenzylpropan-1-amine. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the two benzyl (B1604629) groups would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (Ar-CH₂-N) would present as a singlet or a closely coupled system around δ 3.5-3.7 ppm. The protons of the propyl chain would show characteristic splitting patterns: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-CH₃) around δ 1.5-1.7 ppm, and a triplet for the methylene group attached to the nitrogen (-N-CH₂-) around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The aromatic carbons of the benzyl groups are expected to resonate in the δ 127-140 ppm region. organicchemistrydata.org The benzylic carbon (Ar-CH₂-N) would likely appear around δ 55-60 ppm. For the propyl group, the terminal methyl carbon (CH₃) would be found at approximately δ 11-15 ppm, the adjacent methylene carbon (-CH₂-CH₃) at δ 18-22 ppm, and the methylene carbon bonded to the nitrogen (-N-CH₂-) at δ 50-55 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.2-7.4 (m) | 127-140 |
| Benzylic-CH₂ | 3.5-3.7 (s) | 55-60 |
| N-CH₂- (propyl) | 2.3-2.5 (t) | 50-55 |
| -CH₂- (propyl) | 1.5-1.7 (sext) | 18-22 |
| -CH₃ (propyl) | 0.9-1.1 (t) | 11-15 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS and MS/MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound.
Electron Ionization Mass Spectrometry (EI-MS): Under EI conditions, this compound (C₁₇H₂₁N, molecular weight: 239.36 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 239. The fragmentation pattern of tertiary amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The largest alkyl group is preferentially lost.
For this compound, the most probable fragmentation pathways would involve the loss of a benzyl radical (C₇H₇•) or a propyl radical (C₃H₇•). The most prominent peak in the spectrum is often due to the formation of the dibenzylaminiumyl cation ([M-C₃H₇]⁺) at m/z 196 or the benzyl(propyl)aminiumyl cation ([M-C₇H₇]⁺) at m/z 148. The tropylium (B1234903) ion at m/z 91, resulting from the rearrangement of the benzyl cation, is also a very common and abundant fragment in the mass spectra of compounds containing a benzyl group.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the major fragment ions would provide further structural confirmation. For instance, fragmentation of the m/z 196 ion would likely lead to the loss of a neutral benzyl radical, resulting in an ion at m/z 105, or further fragmentation of the aromatic rings.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
| 239 | [C₁₇H₂₁N]⁺ | Molecular Ion |
| 196 | [C₁₄H₁₄N]⁺ | α-cleavage (loss of propyl radical) |
| 148 | [C₁₀H₁₄N]⁺ | α-cleavage (loss of benzyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
X-ray Diffraction for Single-Crystal Structure Determination of Derivatives and Complexes
While obtaining a single crystal of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, its derivatives or complexes can be analyzed by X-ray diffraction to unequivocally determine its three-dimensional structure. grafiati.com
Formation of a salt, for example, by reacting the tertiary amine with a suitable acid (e.g., HCl, HBr), can facilitate crystallization. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, co-crystallization with metal ions could lead to the formation of coordination complexes, the structures of which can be elucidated by X-ray crystallography, providing insights into the coordination chemistry of this compound. nih.gov
Advanced Chromatographic Methodologies for Purity Assessment and Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of this compound and for its quantification in various matrices.
This compound, being a tertiary amine, lacks a primary or secondary amine group, which are the typical targets for many common derivatizing agents. However, certain reagents can react with tertiary amines or can be used in methods that target amines in general.
For GC analysis, derivatization is often employed to improve the volatility and thermal stability of amines and to reduce peak tailing. While many derivatization agents like silylating or acylating agents are more effective for primary and secondary amines, specific methods exist for tertiary amines. nih.gov
For HPLC analysis, where UV or fluorescence detection is commonly used, derivatization is crucial as simple aliphatic amines lack a strong chromophore. nih.gov While direct derivatization of the tertiary nitrogen is less common, methods involving the formation of ion-pairs with a chromophoric counter-ion can be employed. Alternatively, if the analysis is part of a broader screen for amines, derivatization reagents that react with primary and secondary amines can be used to selectively derivatize potential impurities, aiding in the purity assessment of the tertiary amine. Common derivatizing reagents for amines in general include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). nih.gov
Coupling chromatographic separation with advanced detection techniques provides enhanced sensitivity and selectivity for the analysis of this compound.
HPLC with Diode-Array Detection (HPLC-DAD): The benzyl groups in this compound provide sufficient UV absorbance for detection by HPLC-DAD. nih.gov This technique allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help in peak identification and purity assessment by comparing the UV spectrum of the main peak with that of known standards. A reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer or an ion-pairing agent, would be a suitable starting point for method development.
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific technique for the analysis of amines. nih.gov After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and subjected to MS/MS analysis. By selecting the molecular ion of this compound (m/z 239) as the precursor ion and monitoring its specific fragment ions (e.g., m/z 196, 148, 91), a highly selective and quantitative method can be developed. This approach is particularly useful for analyzing complex mixtures or for trace-level quantification.
Environmental Fate and Chemical Degradation Mechanisms of N,n Dibenzylpropan 1 Amine
Oxidative Degradation Pathways in Environmental Contexts
The oxidative degradation of N,N-dibenzylpropan-1-amine in environmental settings is anticipated to proceed primarily through the oxidative N-dealkylation of its tertiary amine structure. This process is a known metabolic pathway for many tertiary amine-containing compounds in biological systems and can also occur abiotically. acs.org
The initial step in this pathway likely involves the abstraction of a hydrogen atom from a carbon atom adjacent (in the alpha-position) to the nitrogen atom, or a one-electron transfer from the nitrogen atom, to form a radical cation intermediate. researchgate.net This intermediate is then expected to react further, leading to the formation of an iminium cation. The iminium ion is unstable in aqueous environments and readily undergoes hydrolysis.
Two main N-dealkylation pathways are plausible for this compound:
N-debenzylation: This involves the cleavage of one of the benzyl-nitrogen bonds. The resulting iminium intermediate would hydrolyze to form benzaldehyde (B42025) and the secondary amine, N-benzylpropan-1-amine. organic-chemistry.orgrsc.org
N-depropylation: This pathway involves the cleavage of the propyl-nitrogen bond. The subsequent hydrolysis would yield propanal and the secondary amine, dibenzylamine (B1670424).
These initial degradation products, being secondary amines and aldehydes, are themselves susceptible to further oxidative degradation, eventually leading to simpler molecules such as carboxylic acids, ammonia (B1221849), and carbon dioxide. researchgate.net Studies on the oxidative debenzylation of N-benzyl amides and ethers suggest that radical-mediated processes can efficiently cleave the benzyl (B1604629) group under mild oxidative conditions. acs.orgorganic-chemistry.org Similarly, the oxidation of other tertiary amines has been shown to result in N-dealkylation. nih.gov
Table 1: Inferred Oxidative Degradation Products of this compound
| Initial Reactant | Degradation Pathway | Key Intermediates | Primary Products |
|---|---|---|---|
| This compound | N-Debenzylation | Iminium Cation | Benzaldehyde, N-Benzylpropan-1-amine |
| This compound | N-Depropylation | Iminium Cation | Propanal, Dibenzylamine |
Photodegradation Mechanisms and Products
In the environment, exposure to sunlight can induce photochemical reactions, leading to the degradation of organic compounds. For this compound, photodegradation is likely to be initiated by the absorption of ultraviolet (UV) radiation by the aromatic benzyl groups. researchgate.net
The primary photochemical process for tertiary amines can involve the homolytic cleavage of a carbon-nitrogen bond, generating radical intermediates. acs.orgnih.gov In the case of this compound, this could lead to the formation of a benzyl radical and an N-benzyl-N-propylaminyl radical, or a propyl radical and a dibenzylaminyl radical. These highly reactive radicals can then participate in a variety of secondary reactions, including:
Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of toluene (B28343) (from the benzyl radical) or propane (B168953) (from the propyl radical).
Reaction with oxygen: In the presence of oxygen, the radicals can form peroxy radicals, which can then undergo further reactions to form a complex mixture of oxygenated products, including aldehydes and carboxylic acids.
Recombination: Radicals can recombine to form new, larger molecules, although this is generally a less favored pathway in dilute environmental systems.
The photolysis of tertiary amines in the presence of carbon dioxide has been shown to lead to the formation of formic acid and α-amino acids, suggesting that complex reactions can occur in the environment. researchgate.netacs.org The photochemistry of aromatic amines can also involve reactions on the aromatic ring itself, although C-N bond cleavage is often a dominant pathway. researchgate.net
Table 2: Potential Photodegradation Products of this compound
| Initial Reactant | Degradation Pathway | Key Intermediates | Potential Products |
|---|---|---|---|
| This compound | C-N Bond Cleavage | Benzyl radical, N-benzyl-N-propylaminyl radical | Toluene, Benzaldehyde, N-Benzylpropan-1-amine |
| This compound | C-N Bond Cleavage | Propyl radical, Dibenzylaminyl radical | Propane, Propanal, Dibenzylamine |
Susceptibility to Biodegradation from a Chemical Transformation Perspective
Biodegradation is a critical process in the environmental breakdown of organic chemicals, mediated by microorganisms such as bacteria and fungi. The susceptibility of this compound to biodegradation will depend on the ability of microbial enzymes to attack its chemical structure.
Based on studies of other alkylamines, a likely initial step in the biodegradation of this compound is the enzymatic cleavage of one of the carbon-nitrogen bonds. nih.gov This is analogous to the oxidative N-dealkylation pathway. Microbial monooxygenases or dehydrogenases could catalyze this reaction.
The two probable initial biodegradation pathways are:
Cleavage of a benzyl group: This would result in the formation of benzaldehyde and N-benzylpropan-1-amine. The benzaldehyde could then be further metabolized through pathways for aromatic compound degradation, while the secondary amine would be a substrate for further dealkylation.
Cleavage of the propyl group: This would lead to propanal and dibenzylamine. Propanal is a readily biodegradable short-chain aldehyde. Dibenzylamine would likely undergo further degradation through the cleavage of its benzyl groups.
The ultimate fate of the degradation products would be mineralization to carbon dioxide, water, and inorganic nitrogen. The presence of the benzyl groups might in some cases hinder rapid biodegradation compared to simple aliphatic amines. However, many microorganisms possess the enzymatic machinery to degrade aromatic structures.
Table 3: Inferred Biodegradation Transformation Products of this compound
| Initial Reactant | Degradation Pathway | Enzymatic Process (Inferred) | Primary Transformation Products |
|---|---|---|---|
| This compound | N-Debenzylation | Monooxygenase / Dehydrogenase | Benzaldehyde, N-Benzylpropan-1-amine |
| This compound | N-Depropylation | Monooxygenase / Dehydrogenase | Propanal, Dibenzylamine |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N,N-dibenzylpropan-1-amine, and how can reaction efficiency be optimized?
- Methodology : A Pd-catalyzed approach using allyl amines as precursors is a robust strategy, enabling vicinal functionalization. Key steps include in situ tether formation and carbometalation, as demonstrated in analogous amine syntheses . Optimization involves tuning catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF or DCM), and temperature (40–60°C). Multistep protocols may require intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target amine .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology : Use a combination of NMR (¹H/¹³C) and GC-MS to confirm molecular structure. Compare spectral data (e.g., δ 2.5–3.0 ppm for CH₂ groups in propane backbone) with literature values . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with thresholds ≥98% for most research applications. For trace impurities, employ nitrosamine-specific assays (e.g., LC-HRMS) to detect carcinogenic byproducts like N-nitrosamines .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Prioritize fume hood use, nitrile gloves, and lab coats to prevent dermal/ocular exposure. Store the compound in airtight containers at 2–8°C to minimize degradation . Emergency procedures include immediate rinsing with water for skin contact and activated charcoal administration for accidental ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or chromatographic data during characterization?
- Methodology : Cross-validate results using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for stereochemistry). For ambiguous NMR peaks, perform 2D experiments (COSY, HSQC) to assign proton-carbon correlations . If HPLC retention times deviate, recalibrate with certified reference standards (e.g., USP-grade reagents) and control column temperature (±1°C) .
Q. What strategies are effective for minimizing N-nitrosamine formation during synthesis or storage?
- Methodology : Introduce scavengers (e.g., ascorbic acid) to quench nitrosating agents. Adjust reaction pH to neutral/alkaline conditions (pH ≥7) to inhibit nitrosation pathways . For long-term storage, add stabilizers like BHT (butylated hydroxytoluene) and avoid contact with nitrate-containing solvents .
Q. How can catalytic systems be tailored to improve enantioselectivity in asymmetric derivatization of this compound?
- Methodology : Chiral ligands (e.g., BINAP or Salen complexes) paired with transition metals (Ru or Rh) enhance stereocontrol. Screen solvents (toluene vs. MeOH) and additives (Cs₂CO₃ for base-sensitive steps) to optimize ee (enantiomeric excess). Kinetic resolution via enzymatic catalysis (e.g., lipases) is an alternative for chiral separation .
Q. What advanced analytical techniques are recommended for studying degradation pathways under stressed conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-QTOF-MS identify degradation products. For mechanistic insights, use isotopic labeling (e.g., deuterated solvents) to trace reaction intermediates . Computational modeling (DFT) predicts thermodynamically favorable degradation routes .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to address discrepancies in reported reaction yields for this compound synthesis?
- Methodology : Conduct a fractional factorial design to isolate critical variables (e.g., catalyst type, stoichiometry). Replicate published protocols with strict control of moisture/oxygen levels (Schlenk line techniques). Compare results using statistical tools (ANOVA) to identify outliers .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
